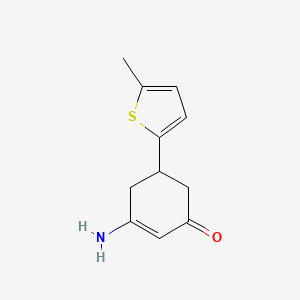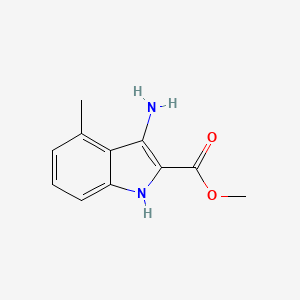![molecular formula C16H24N2O2S B2648618 N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415462-89-2](/img/structure/B2648618.png)
N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a 2-methylphenylmethyl group and a cyclopropanesulfonamide moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The 2-methylphenylmethyl group is then introduced via a Friedel-Crafts alkylation reaction, using 2-methylbenzyl chloride and an appropriate catalyst.
The final step involves the introduction of the cyclopropanesulfonamide group. This can be achieved through the reaction of the piperidine derivative with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is common to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
Uniqueness
N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to the presence of the 2-methylphenylmethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-4-2-3-5-14(13)12-18-10-8-15(9-11-18)17-21(19,20)16-6-7-16/h2-5,15-17H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILVIMMWDYPDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2648537.png)




![4-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2648544.png)
![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)


![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)
